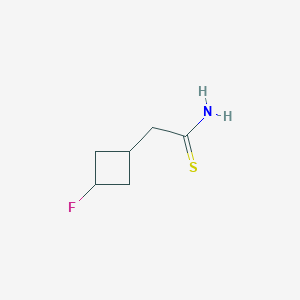

![molecular formula C19H16O5 B2742571 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate CAS No. 308297-71-4](/img/structure/B2742571.png)

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

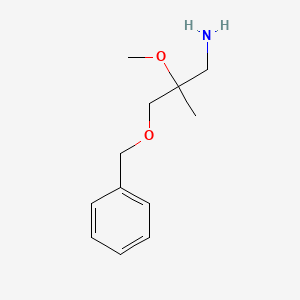

The compound “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate” is a complex organic molecule. It contains functional groups such as methoxycarbonyl and methylbenzoate, which are commonly found in various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the furan ring and the various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the furan ring and the methoxycarbonyl and methylbenzoate groups could make it reactive towards certain reagents .科学的研究の応用

Anticancer and Antiangiogenic Properties

Novel 3-arylaminobenzofuran derivatives, including compounds with structural similarities to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds have shown potent inhibitory effects on cancer cell proliferation, apoptosis induction, and vascular disrupting properties in vitro and in vivo, targeting the colchicine site on tubulin. This demonstrates a promising avenue for the development of new anticancer therapeutics (Romagnoli et al., 2015).

Photoreactive Synthesis Applications

Research into the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles highlights the use of photoreaction mechanisms that could involve precursors or related structures to this compound. These methodologies offer insights into creating complex heterocyclic structures, potentially useful in material science or as pharmacophores (Buscemi et al., 2001).

Bioactive Compound Synthesis

The synthesis of potentially bioactive compounds from visnaginone, involving reactions that could be related to or involve this compound, has been explored. This includes the creation of chalcones, pyrazoline derivatives, and other heterocyclic compounds, highlighting the versatility of furan-based compounds in medicinal chemistry (Abdel Hafez et al., 2001).

Green Chemistry Applications

Fully bio-based benzoxazines have been synthesized from guaiacol, furfurylamine, and stearylamine, demonstrating an environmentally friendly approach to polymer science. These compounds, related to the broader class of furan-based chemicals, show potential in creating sustainable materials with desirable thermal and mechanical properties (Wang et al., 2012).

Synthetic Methodology and Mechanistic Studies

Studies on the synthesis and mechanistic pathways of creating dibenzofuran and carbazole-substituted compounds offer insights into the reactivity and potential applications of this compound analogs. These include the construction of 2-arylbenzo[b]furans, showcasing innovative approaches to complex organic synthesis (Ruan et al., 2014).

作用機序

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile compound, it could pose a risk of inhalation. If it were a strong acid or base, it could pose a risk of burns.

将来の方向性

特性

IUPAC Name |

methyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-6-4-5-7-14(11)18(20)24-13-8-9-16-15(10-13)17(12(2)23-16)19(21)22-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMIBHBPWUYZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

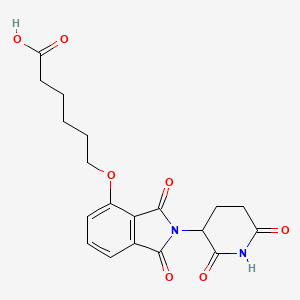

![ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2742493.png)

![3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide](/img/structure/B2742495.png)

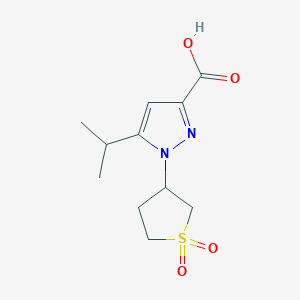

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2742500.png)

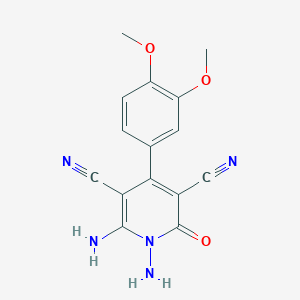

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)